Ethyl 4-amino-2-methoxybenzoate
Overview
Description
Ethyl 4-amino-2-methoxybenzoate is a chemical compound with the molecular formula C10H13NO3 . It is synthesized by esterification of anisic acid with ethanol in the presence of an acid catalyst .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not directly available from the search results. For a detailed analysis of physical and chemical properties, it would be beneficial to refer to scientific literature or conduct laboratory experiments.Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in Drug Synthesis : Ethyl 4-amino-2-methoxybenzoate and its derivatives are used as intermediates in the synthesis of various drugs. For instance, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was synthesized from 4-amino-2-hydroxybenzoic acid, demonstrating the compound's utility in pharmaceutical manufacturing (Wang Yu, 2008).
Antiparasitic Properties : Compounds related to this compound, such as 4-amino-2-ethoxybenzoic acid, have shown promising anticoccidial activity. This underscores their potential use in developing treatments for parasitic infections (E. Rogers et al., 1964).
Applications in Material Science
- Polymer Synthesis : this compound derivatives are involved in the synthesis of various polymers. For example, the compound was used in preparing 4-poly(ethylene glycol)oxybenzoic acids, indicating its role in the field of polymer chemistry (M. Sedlák et al., 2008).
Environmental Impact
- Environmental Behavior : Studies on ethyl-4-aminobenzoate (Et-PABA), a derivative of this compound, have explored its environmental impact, especially its behavior under UV radiation. This research is crucial for understanding the environmental fate of chemicals used in consumer products like sunscreens (A. J. Li et al., 2017).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Various derivatives of this compound exhibit significant antimicrobial properties. This opens avenues for their use in developing new antimicrobial agents (K. Raghavendra et al., 2016).
- Antioxidant Activity : Compounds synthesized from this compound derivatives have shown notable antioxidant activity. This suggests their potential application in fields like food preservation and medicine (Hilal Medetalibeyoglu, 2021).
Pharmacological Research
- Radioprotective Properties : Some derivatives of 4-aminobenzoic acid, closely related to this compound, have been identified as potential radioprotectors. This highlights the compound's potential in developing treatments to protect against radiation (E. Tolstykh et al., 1996).
Safety and Hazards
Ethyl 4-amino-2-methoxybenzoate should be handled with care to avoid contact with skin, eyes, or clothing. It should not be ingested or inhaled, and dust formation should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Properties
IUPAC Name |
ethyl 4-amino-2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXBQXFRXCNWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432527 | |
Record name | Ethyl 4-amino-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14814-06-3 | |
Record name | Ethyl 4-amino-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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